molecular formula C16H21BN2O4 B13664632 Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13664632
M. Wt: 316.2 g/mol
InChI Key: WHFGOQMBWYCHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boronic esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyrazolo[1,5-a]pyridine derivative is reacted with a boronic ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the Suzuki-Miyaura coupling, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while substitution reactions can yield a variety of coupled products depending on the reactants involved .

Scientific Research Applications

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate exerts its effects is primarily through its ability to participate in chemical reactions. The boronate ester group is highly reactive and can form stable complexes with various substrates, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific structure, which combines a pyrazolo[1,5-a]pyridine core with a boronate ester group. This unique combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .

Biological Activity

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their diverse pharmacological properties. The inclusion of a dioxaborolane moiety enhances its reactivity and potential for biological interactions. The molecular formula is C11H19BN2O2C_{11}H_{19}BN_{2}O_{2}, with a molecular weight of approximately 222.092 g/mol.

PropertyValue
CAS Number1007110-53-3
Molecular FormulaC11H19BN2O2
Molecular Weight222.092 g/mol
Purity98%

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit various mechanisms of action. They often act as inhibitors of key enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives can inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives possess significant antimicrobial properties. For example, a related compound was found to be effective against Mycobacterium tuberculosis with promising IC50 values . The biological activity can be attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.

Antitumor Activity

This compound has shown potential in preclinical models for treating various cancers. In vitro assays revealed that it inhibits cell growth in several cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

  • Inhibition of PI3K : A study evaluated the compound's effectiveness as a PI3K inhibitor in cancer models. It exhibited an IC50 value of 0.47 µM against the PI3Kδ isoform, indicating strong inhibitory action .
  • Antimicrobial Testing : Another study assessed the compound's efficacy against drug-resistant strains of bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate, and how is Suzuki-Miyaura coupling utilized in its preparation?

Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyridine core followed by introducing the boronate ester group. A key step is the Suzuki-Miyaura cross-coupling , where the boronate moiety enables coupling with aryl/heteroaryl halides. For example:

Core Formation : Cyclization of ethyl 3-aminopyrazole-4-carboxylate with formylated intermediates under acidic conditions .

Boronation : Introducing the dioxaborolane group via palladium-catalyzed borylation (e.g., using bis(pinacolato)diboron) .

Suzuki Coupling : The boronate ester reacts with halides (e.g., aryl bromides) using Pd catalysts (e.g., Pd/C-ethylenediamine) in methanol or THF, achieving yields up to 63–89% .

Table 1: Representative Reaction Conditions

StepCatalyst/ReagentSolventYield (%)Reference
Core CyclizationKHSO₄THF89
Suzuki CouplingPd/C-ethylenediamineMeOH63
Boronate InstallationPd(dppf)Cl₂Dioxane75–85

Q. How is the structure of this compound confirmed in synthetic chemistry?

Answer:
Structural confirmation relies on multi-modal characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks. For example, the ethyl ester group shows characteristic triplet (~1.3 ppm) and quartet (~4.3 ppm) signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 343.15 for C₁₇H₂₁BN₂O₄) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., B-O bond distances ~1.36 Å in the dioxaborolane group) .

Q. What strategies are employed to optimize the yield and purity of the compound during its synthesis?

Answer:
Critical optimization parameters include:

  • Catalyst Selection : Pd/C-ethylenediamine improves coupling efficiency vs. traditional Pd(PPh₃)₄ .
  • Solvent Systems : Polar aprotic solvents (e.g., THF) enhance cyclization, while methanol stabilizes intermediates .
  • Temperature Control : Lower temperatures (RT to 60°C) reduce side reactions during boronate installation .
  • Purification : Column chromatography (silica/basic alumina) or recrystallization (hexane/ethyl acetate) removes impurities .

Key Consideration : Trace oxygen or moisture degrades boronate esters; thus, inert atmospheres (N₂/Ar) are essential .

Q. How can researchers evaluate the kinase inhibitory activity of this compound, and what methodological approaches are used to assess its mechanism of action?

Answer:
Kinase Inhibition Assays :

In Vitro Enzymatic Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, ALK) using ATP-competitive assays .

Cellular Profiling : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays .

Structural Analysis : Co-crystallization with kinases (e.g., PDB deposition) identifies binding interactions (e.g., hydrogen bonds with hinge regions) .

Mechanistic Insights :

  • SAR Studies : Modifying the pyrazolo[1,5-a]pyridine scaffold (e.g., ester → amide substitution) enhances selectivity .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and guide derivative design .

Q. How do researchers address contradictions in reported biological activities or synthetic yields of this compound across different studies?

Answer:
Contradictions often arise from:

  • Reaction Conditions : Varying Pd catalyst loadings (0.5–5 mol%) or solvent purity alter yields .
  • Kinase Isoform Specificity : Differences in kinase expression levels across cell lines affect IC₅₀ values .
  • Analytical Variability : Purity thresholds (e.g., 95% vs. 98%) impact biological reproducibility .

Resolution Strategies :

  • Standardized Protocols : Adopt uniform conditions (e.g., 1 mol% Pd catalyst in degassed THF) .
  • Orthogonal Validation : Confirm bioactivity with independent assays (e.g., Western blotting for phosphorylated kinases) .

Q. What are the key chemical reactions that this compound undergoes, particularly in medicinal chemistry applications?

Answer:

  • Suzuki-Miyaura Coupling : Forms biaryl systems for drug candidates (e.g., kinase inhibitors) .
  • Ester Hydrolysis : Converts the ethyl ester to a carboxylic acid for prodrug activation .
  • Boronate Transesterification : Swaps pinacol boronate for diols (e.g., PEG-linked groups) to improve solubility .

Example : Coupling with 5-bromo-2-methoxypyridine yields a potent kinase inhibitor (IC₅₀ = 12 nM) .

Q. How can researchers design derivatives of this compound to enhance its pharmacological properties?

Answer:
Derivatization Strategies :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to boost kinase binding .
  • Side Chain Engineering : Replace the ethyl ester with bioisosteres (e.g., amides) for metabolic stability .
  • Boronate Masking : Use prodrug strategies (e.g., boronic acid esters) to enhance bioavailability .

Table 2: Structure-Activity Relationship (SAR) Trends

ModificationEffect on ActivityReference
Ethyl → Methyl EsterReduced solubility
Pyridine → PyrimidineImproved kinase selectivity
Boronate → TrifluoroborateEnhanced stability in vivo

Properties

Molecular Formula

C16H21BN2O4

Molecular Weight

316.2 g/mol

IUPAC Name

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H21BN2O4/c1-6-21-14(20)12-10-18-19-8-7-11(9-13(12)19)17-22-15(2,3)16(4,5)23-17/h7-10H,6H2,1-5H3

InChI Key

WHFGOQMBWYCHQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3C=C2)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.